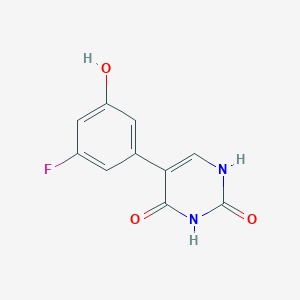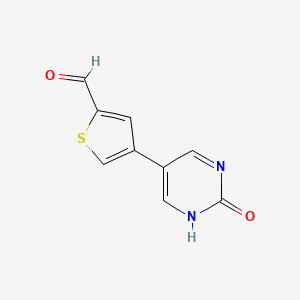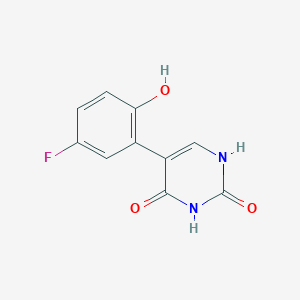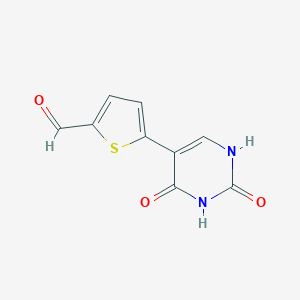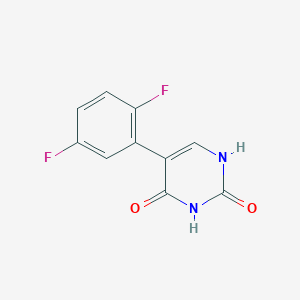
5-(3-Acetylphenyl)-(2,4)-dihydroxypyrimidine, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Acetylphenyl)-(2,4)-dihydroxypyrimidine, 95% (5-AP-DHP, 95%) is a synthetic compound with a variety of potential uses in scientific research and development. It is a heterocyclic aromatic compound, containing a five-membered ring with two oxygen atoms and two nitrogen atoms. 5-AP-DHP, 95% is used in various synthetic and analytical applications, including organic synthesis, drug discovery, and medical diagnostics.
作用机制
The exact mechanism of action of 5-AP-DHP, 95% is not yet known. However, it is believed to act as an inhibitor of enzymes involved in the synthesis of proteins and other cellular components. Specifically, it is believed to inhibit the activity of tyrosine kinase, which is involved in the regulation of cell growth and differentiation. In addition, 5-AP-DHP, 95% may also act as an antioxidant, helping to protect cells from oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-AP-DHP, 95% are still being studied. However, it has been found to have a variety of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer effects. In addition, it has been found to have the potential to inhibit the growth of tumor cells, as well as to reduce the risk of cancer recurrence. It has also been found to have the potential to reduce the risk of cardiovascular disease, as well as to reduce the risk of stroke.
实验室实验的优点和局限性
5-AP-DHP, 95% has several advantages and limitations when used in laboratory experiments. One of the main advantages is its high purity, which makes it ideal for use in a variety of scientific research applications. Additionally, it is relatively easy to synthesize, making it a cost-effective option for research. However, one of the main limitations of 5-AP-DHP, 95% is its low solubility in water, which can limit its use in certain experiments.
未来方向
The potential future directions for 5-AP-DHP, 95% are numerous. Research is ongoing to determine its potential use in the treatment of various diseases, such as cancer and Alzheimer’s disease. In addition, its potential use in drug discovery and medical diagnostics is being explored. Additionally, its potential use as an antioxidant is being studied, as well as its potential to inhibit the growth of tumor cells. Finally, its potential use as a marker for the detection of various diseases is being investigated.
合成方法
5-AP-DHP, 95% can be synthesized using a variety of methods. The most common method is the condensation reaction of 3-acetylphenol and 2,4-dihydroxypyrimidine. This reaction is carried out in an acidic medium, such as sulfuric acid, and yields a 95% yield of 5-AP-DHP, 95%. Other methods have also been developed, such as the reaction of 3-acetylphenol and 2,4-dihydroxypyrimidine in the presence of a catalyst, such as palladium, to give a high yield of the desired compound.
科学研究应用
5-AP-DHP, 95% has a variety of potential scientific research applications. It can be used as a starting material for the synthesis of a variety of heterocyclic compounds, such as quinolines, pyridines, and pyrazines. It can also be used in drug discovery, as it has been found to have a variety of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer effects. Additionally, 5-AP-DHP, 95% can be used as a marker for the detection of various diseases, such as cancer and Alzheimer’s disease.
属性
IUPAC Name |
5-(3-acetylphenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-7(15)8-3-2-4-9(5-8)10-6-13-12(17)14-11(10)16/h2-6H,1H3,(H2,13,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTRRIHSDSDSGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


